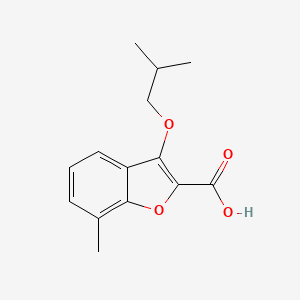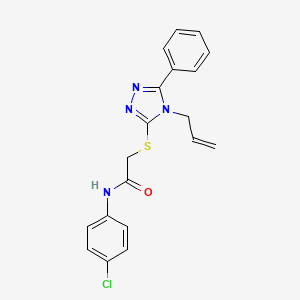
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with an allyl halide to introduce the allyl group.
Acetamide Formation: The final step involves the reaction of the triazole-thioether derivative with 4-chlorophenyl acetic acid or its derivatives under appropriate conditions to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, especially at the phenyl or allyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its triazole core and functional groups may interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties may contribute to the performance and efficacy of various products.
Wirkmechanismus
The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.
Voriconazole: Another triazole antifungal with a broad spectrum of activity.
Uniqueness
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of the allyl, phenyl, and chlorophenyl groups, along with the triazole core, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H17ClN4OS |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17ClN4OS/c1-2-12-24-18(14-6-4-3-5-7-14)22-23-19(24)26-13-17(25)21-16-10-8-15(20)9-11-16/h2-11H,1,12-13H2,(H,21,25) |
InChI-Schlüssel |
NAODVMALTYMQBY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


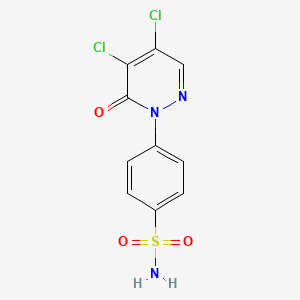


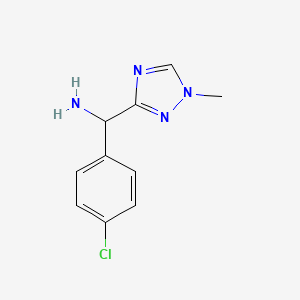


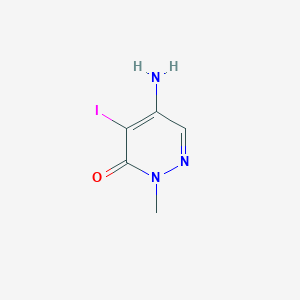

![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
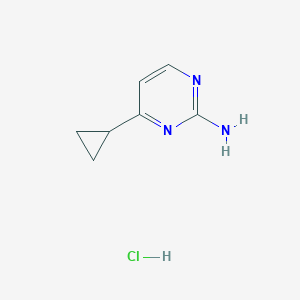
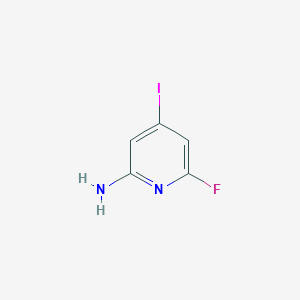
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
